alpha-Muricholic acid

説明

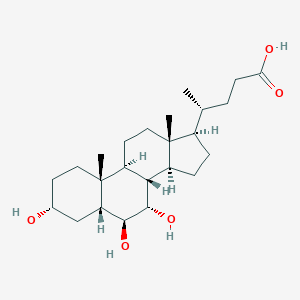

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-GDYCBZMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316249 | |

| Record name | α-Muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2393-58-0 | |

| Record name | α-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | alpha-Muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

alpha-Muricholic acid biosynthesis pathway in mice

An In-depth Technical Guide to the α-Muricholic Acid Biosynthesis Pathway in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthesis of α-muricholic acid (α-MCA), a primary bile acid unique to murine species. It details the enzymatic pathway, regulatory mechanisms, quantitative data from relevant mouse models, and key experimental protocols for its study.

Introduction to Muricholic Acids

Bile acids (BAs) are steroidal molecules synthesized from cholesterol in the liver. They are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins.[1] Beyond their role as detergents, BAs act as signaling molecules that regulate their own synthesis and influence glucose, lipid, and energy metabolism.[1][2] The composition of the bile acid pool differs significantly between species. In humans, the primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][4] Mice, however, possess a unique enzymatic pathway that further metabolizes CDCA into muricholic acids (MCAs).[4][5] These MCAs, including α-MCA and β-MCA, are characterized by an additional hydroxyl group at the 6β-position and render the murine bile acid pool significantly more hydrophilic than that of humans.[1][4][6] This fundamental difference has profound implications for metabolic regulation, particularly through the farnesoid X receptor (FXR), and is a critical consideration when using mice as models for human diseases.

The α-Muricholic Acid Biosynthesis Pathway

The synthesis of α-MCA is an extension of the classical bile acid synthesis pathway. The process begins with cholesterol and proceeds through several enzymatic steps to produce CDCA, the direct precursor to α-MCA.

2.1 Formation of the Precursor: Chenodeoxycholic Acid (CDCA)

Two primary pathways contribute to the synthesis of primary bile acids from cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway.[4][7]

-

Classical Pathway : This is the major pathway, accounting for approximately 75% of total bile acid synthesis.[4] It is initiated in the endoplasmic reticulum by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol.[3] A series of subsequent reactions leads to the formation of CDCA and CA.[3][7]

-

Alternative Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and predominantly generates CDCA.[2][3]

2.2 The Key Enzymatic Step: 6β-Hydroxylation by Cyp2c70

In mice, the majority of CDCA produced is not an end product but serves as a substrate for a unique hydroxylation reaction.[3][5]

-

Enzyme : The key enzyme responsible for the synthesis of α-MCA is Cytochrome P450 2c70 (Cyp2c70) , a liver-specific isoform.[7][8][9]

-

Reaction : Cyp2c70 catalyzes the 6β-hydroxylation of chenodeoxycholic acid (CDCA) to form α-muricholic acid (3α, 6β, 7α-trihydroxy-5β-cholan-24-oic acid).[1][7]

-

Subsequent Conversion : α-MCA can be further epimerized to β-muricholic acid (β-MCA).[2][3] Cyp2c70 also directly synthesizes β-MCA via 6β-hydroxylation of ursodeoxycholic acid (UDCA).[6][7][8]

The identification of Cyp2c70 was a landmark discovery, explaining the long-observed species difference in bile acid composition.[7][8][10] Studies using Cyp2c-cluster null mice demonstrated a complete absence of α-MCA and β-MCA, with a corresponding accumulation of their precursors, CDCA and UDCA.[8][10][11] This confirms that Cyp2c70 is essential for muricholic acid synthesis in mice.[8][9]

Regulation of α-Muricholic Acid Synthesis

The synthesis of bile acids is tightly regulated by a negative feedback mechanism primarily mediated by the nuclear receptor FXR. Muricholic acids are unique in that they act as antagonists to this receptor, creating a distinct regulatory environment in mice.

-

FXR Activation : In humans, high concentrations of bile acids (particularly CDCA) activate FXR in the liver and ileum.[12]

-

Feedback Inhibition : Activated FXR in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans).[4][13] FGF15 travels to the liver, where it signals through the FGFR4 receptor to suppress the transcription of Cyp7a1, the rate-limiting enzyme for bile acid synthesis, thus reducing the overall production of bile acids.[4][13]

-

Muricholic Acid Antagonism : In mice, taurine-conjugated β-MCA (T-β-MCA) and, to a lesser extent, other muricholates, act as potent FXR antagonists.[8][14] They compete with FXR agonists like CDCA and CA, thereby inhibiting FXR signaling.[13] This antagonism alleviates the FGF15-mediated repression of Cyp7a1, leading to a positive feedback mechanism that promotes bile acid synthesis.[13][15]

The gut microbiota plays a significant role in this regulatory axis. In conventionally raised mice, gut bacteria reduce the levels of T-β-MCA, which alleviates the antagonism of FXR and allows for feedback inhibition of bile acid synthesis.[14] In contrast, germ-free mice have elevated levels of T-β-MCA, leading to sustained FXR antagonism and increased bile acid production.[14]

Quantitative Data Summary

The genetic deletion of the Cyp2c gene cluster, and specifically Cyp2c70, has provided valuable quantitative insights into the role of muricholic acids in murine bile acid homeostasis.

Table 1: Bile Acid Composition in Liver of Wild-Type vs. Cyp2c-null Mice

| Bile Acid Species | Wild-Type (WT) | Cyp2c-null | Fold Change | Reference |

| α-Muricholic Acid (α-MCA) | Present | Not Detected | N/A | [8][10] |

| β-Muricholic Acid (β-MCA) | Present | Not Detected | N/A | [8][10] |

| Chenodeoxycholic Acid (CDCA) | Low Concentration | High Concentration | Increased | [8][10] |

| Ursodeoxycholic Acid (UDCA) | Low Concentration | High Concentration | Increased | [8][10] |

| Cholic Acid (CA) | No Significant Change | No Significant Change | ~1 | [8] |

Note: "Present" and "Not Detected" are used as absolute concentrations vary between studies. The key finding is the complete absence of MCAs and the accumulation of their precursors in knockout models.

Table 2: Hepatic Gene Expression in Cyp2c-/- vs. Wild-Type (WT) Mice

| Gene | Diet | Change in Cyp2c-/- vs. WT (Males) | Change in Cyp2c-/- vs. WT (Females) | Reference |

| Cyp7a1 | Chow | Decreased | Decreased | [16] |

| Cyp8b1 | Chow | Decreased | Decreased | [16] |

| Cyp27a1 | Chow | Decreased | Decreased | [16] |

| Fxr | Chow | Decreased | Decreased | [16] |

| Cyp7a1 | High-Fat Diet | Decreased | Decreased | [16] |

| Cyp8b1 | High-Fat Diet | Decreased | Decreased | [16] |

Note: The decrease in BA synthesis genes in Cyp2c-/- mice, which have a more hydrophobic "human-like" BA pool, highlights the complex regulatory feedback that differs from the MCA-driven positive feedback seen in WT mice.

Experimental Protocols

The analysis of bile acid profiles is fundamental to studying the α-MCA pathway. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1 Protocol: Bile Acid Extraction from Mouse Liver and Serum for LC-MS/MS

This protocol provides a generalized procedure for the extraction and preparation of bile acids for quantitative analysis.

Materials:

-

Mouse liver tissue or serum

-

Internal standards (e.g., deuterated d4-CDCA, d4-CA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium phosphate (B84403) buffer (0.5 M, pH 7.4)

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)

-

Nitrogen gas evaporator

-

Vortex mixer, centrifuge, sonicator

Procedure:

-

Sample Preparation (Liver):

-

Accurately weigh ~5 mg of frozen liver tissue.

-

Add 1 mL of 5% KOH in water.

-

Incubate at 80°C for 20 minutes to solubilize the tissue.[5]

-

Allow the sample to cool to room temperature.

-

-

Sample Preparation (Serum):

-

Extraction:

-

Add the internal standards to the solubilized liver homogenate.

-

Add 0.5 M potassium phosphate buffer (pH 7.4) to the sample.[5]

-

Condition an SPE C18 cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.[17]

-

Elute the bile acids with 1 mL of methanol, followed by 2 mL of acetonitrile.[17]

-

-

Drying and Reconstitution:

-

Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas at 60°C.[17]

-

Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 90% methanol).[17]

-

Vortex for 1 minute and sonicate for 1 minute to ensure complete dissolution.[17]

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[17]

-

Transfer the supernatant to an LC-MS vial for analysis.

-

5.2 LC-MS/MS Analysis:

-

Chromatography : Separation is typically performed on a reverse-phase C18 column.[5][18] A gradient elution using water and a mixture of acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.01%), is employed to separate the different bile acid species.[18]

-

Mass Spectrometry : Detection is performed using a mass spectrometer, typically in negative ionization mode with multiple reaction monitoring (MRM) to achieve high sensitivity and specificity for each bile acid.[18] Quantification is achieved by comparing the peak area of each endogenous bile acid to the peak area of its corresponding deuterated internal standard.

References

- 1. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muricholic acid - Wikipedia [en.wikipedia.org]

- 7. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JCI - Cholic acid mediates negative feedback regulation of bile acid synthesis in mice [jci.org]

- 13. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Profiling bile acid composition in bile from mice of different ages and sexes [frontiersin.org]

The Discovery and Enduring Significance of Muricholic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muricholic acids, a unique class of bile acids predominantly found in rodents, have garnered significant scientific interest due to their distinct biochemical properties and physiological roles. Initially identified as major components of murine bile, their subsequent characterization as potent antagonists of the farnesoid X receptor (FXR) has positioned them as critical molecules in the study of metabolic regulation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to muricholic acids, with a focus on their synthesis, quantification, and role in FXR signaling.

Introduction: A Historical Perspective

The journey into the world of bile acid chemistry began in the 19th century, with the isolation of cholic acid in 1848 marking a pivotal moment.[1] However, it was much later that the specific bile acid profile of rodents, rich in what would be named "muricholic acids," was appreciated. The name itself is derived from Muridae, the family of mice and rats, where these bile acids are found in high concentrations.[2] Early research focused on the structural elucidation of these C24 steroid acids, distinguishing them from the primary human bile acids, cholic acid and chenodeoxycholic acid.[3] A key breakthrough was the identification of the enzyme responsible for their synthesis in mice, the cytochrome P450 Cyp2c70, which hydroxylates chenodeoxycholic acid to produce α-muricholic acid.[2] This discovery highlighted a crucial species-specific difference in bile acid metabolism.[1] More recently, the identification of tauromuricholic acids as potent antagonists of the farnesoid X receptor (FXR) has revolutionized our understanding of their physiological significance, opening new avenues for research into metabolic diseases.[2]

Physicochemical Properties of Muricholic Acids

Muricholic acids are trihydroxy-5β-cholanic acids, with the defining feature being a hydroxyl group at the 6-position, in addition to hydroxyl groups at the 3- and 7-positions.[2] The stereochemistry of the hydroxyl group at the 7-position distinguishes the major isomers, α-muricholic acid (7α-hydroxyl) and β-muricholic acid (7β-hydroxyl).[2]

| Property | α-Muricholic Acid | β-Muricholic Acid | References |

| Molecular Formula | C₂₄H₄₀O₅ | C₂₄H₄₀O₅ | [4][5] |

| Molecular Weight | 408.58 g/mol | 408.58 g/mol | [4][5] |

| Melting Point | 199-200 °C | 226 °C | [4][6] |

| Predicted pKa (Strongest Acidic) | 4.6 | 4.6 | [7][8] |

| Predicted logP | 2.16 - 2.72 | 2.16 - 2.72 | [7][8] |

Biosynthesis and Metabolism

In mice, muricholic acids are primary bile acids synthesized in the liver. The biosynthetic pathway begins with cholesterol and proceeds through the formation of chenodeoxycholic acid (CDCA). The key differentiating step is the 6β-hydroxylation of CDCA, a reaction catalyzed by the murine-specific enzyme Cyp2c70, to form α-muricholic acid.[2] β-muricholic acid is subsequently formed from α-muricholic acid.[2]

Before secretion into bile, muricholic acids are conjugated with amino acids, primarily taurine (B1682933) in mice, to form tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA).[2] In the intestine, these conjugated primary bile acids can be deconjugated and further metabolized by the gut microbiota into secondary bile acids.[9]

Biosynthesis of Muricholic Acids in Murine Hepatocytes.

Experimental Protocols

Extraction of Muricholic Acids from Biological Samples

The accurate quantification of muricholic acids necessitates efficient extraction from complex biological matrices. The following is a generalized protocol for liver tissue, which can be adapted for other samples like bile, plasma, and feces.[10][11]

Materials:

-

Frozen liver tissue (~50-100 mg)

-

2.0 mL screw-capped homogenization tubes with silica (B1680970) beads

-

Ice-cold 5% ammonia (B1221849) in acetonitrile (B52724)

-

Homogenizer (e.g., Precellys 24)

-

Centrifuge

-

Evaporator (e.g., vacuum centrifuge)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

-

Internal standards (e.g., deuterated bile acids)

Procedure:

-

Weigh frozen liver tissue and place it in a pre-chilled homogenization tube containing silica beads.

-

Add a defined volume of ice-cold alkaline acetonitrile (e.g., 3 mL) and internal standards to the tube.

-

Homogenize the tissue thoroughly. For example, use three cycles of 30 seconds at 6500 rpm, with cooling on ice between cycles.[10]

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.[11]

-

Carefully collect the supernatant containing the extracted bile acids.

-

Evaporate the supernatant to dryness using a vacuum centrifuge.

-

Reconstitute the dried extract in a known volume of the reconstitution solution for LC-MS/MS analysis.

Workflow for Muricholic Acid Extraction from Liver Tissue.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids, including muricholic acid isomers.[9][12]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example): [13]

-

Column: C18 reversed-phase column (e.g., CORTECS C18, 2.1 x 100 mm, 1.6 µm)

-

Mobile Phase A: Water with 0.01% formic acid

-

Mobile Phase B: Acetonitrile:Methanol (9:1, v/v) with 0.01% formic acid

-

Flow Rate: 0.45 mL/min

-

Gradient: A programmed gradient from low to high organic phase is used to separate the different bile acids.

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each muricholic acid isomer and internal standard are monitored.

Farnesoid X Receptor (FXR) Antagonist Assay

The ability of muricholic acids to antagonize FXR activity can be assessed using a cell-based reporter assay.[14][15]

Principle: This assay utilizes a host cell line (e.g., HEK293) co-transfected with an FXR expression vector and a reporter vector. The reporter vector contains a luciferase gene under the control of a promoter with FXR response elements (FXREs). In the presence of an FXR agonist, FXR is activated and binds to the FXREs, driving the expression of luciferase. An antagonist, such as a muricholic acid, will compete with the agonist, leading to a decrease in luciferase expression.

Procedure (Generalized):

-

Cell Culture and Transfection: Seed host cells in a 96-well plate. Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector.

-

Treatment: After an incubation period to allow for protein expression, treat the cells with a known FXR agonist (e.g., GW4064 or CDCA) in the presence or absence of varying concentrations of the test compound (muricholic acid).

-

Lysis and Luminescence Measurement: Following treatment, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The antagonist activity is determined by the dose-dependent reduction in luciferase signal in the presence of the agonist.

Role as Farnesoid X Receptor (FXR) Antagonists

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[16] While many bile acids, such as chenodeoxycholic acid (CDCA), are potent FXR agonists, tauro-conjugated muricholic acids, particularly tauro-β-muricholic acid (TβMCA), are effective FXR antagonists.[2]

In the intestine, FXR activation by agonist bile acids induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans).[17] FGF15 then travels to the liver and signals through its receptor, FGFR4, to repress the expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis. This constitutes a negative feedback loop.

By antagonizing intestinal FXR, muricholic acids prevent the induction of FGF15.[18] This leads to the de-repression of Cyp7a1 expression in the liver and a subsequent increase in bile acid synthesis.[17] This mechanism has significant implications for cholesterol metabolism and overall metabolic health.

Signaling Pathway of Muricholic Acid as an FXR Antagonist.

Quantitative Data on Muricholic Acid Concentrations

The concentrations of muricholic acids vary significantly between different biological compartments in mice. They are highly abundant in the liver and bile, reflecting their site of synthesis and secretion.

| Biological Matrix | α-Muricholic Acid Concentration | β-Muricholic Acid Concentration | Notes | References |

| Mouse Liver | High | High | Taurine conjugates are the predominant form. | [9] |

| Mouse Bile | High | High | Taurine conjugates constitute a major portion of biliary bile acids. | [9][13] |

| Mouse Plasma | Low | Low | Concentrations are significantly lower than in the liver and bile. | [9] |

| Mouse Feces | Variable | Variable | Concentrations are influenced by diet and gut microbiota metabolism. | [12][19] |

Note: Absolute concentrations can vary widely based on diet, genetic background, and analytical methodology. The table indicates relative abundance.

Conclusion and Future Directions

The discovery and characterization of muricholic acids have provided invaluable tools for understanding the species-specific nuances of bile acid metabolism and the intricate regulatory networks governed by FXR. Their role as natural FXR antagonists makes them indispensable for preclinical research aimed at dissecting the physiological consequences of FXR modulation. Future research will likely focus on leveraging the unique properties of muricholic acids and their derivatives to develop novel therapeutic strategies for metabolic disorders, cholestatic liver diseases, and conditions influenced by the gut-liver axis. The detailed experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing this exciting field.

References

- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muricholic acid - Wikipedia [en.wikipedia.org]

- 3. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Muricholic acid | C24H40O5 | CID 5283852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-Muricholic acid | C24H40O5 | CID 5283853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Muricholic Acid CAS#: 2393-59-1 [chemicalbook.com]

- 7. Showing Compound this compound (FDB022082) - FooDB [foodb.ca]

- 8. Human Metabolome Database: Showing metabocard for Muricholic acid (HMDB0000865) [hmdb.ca]

- 9. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota [mdpi.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Muricholic Acid: A Primary Bile Acid Unique to Rodents and its Implications in Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-muricholic acid (α-MCA) is a primary bile acid predominantly found in rodents, playing a crucial role in shaping the bile acid pool and influencing various metabolic pathways.[1][2] Unlike humans, who primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), mice and rats possess the enzymatic machinery to further hydroxylate CDCA into α-MCA.[3][4] This species-specific difference in bile acid metabolism, primarily orchestrated by the cytochrome P450 enzyme Cyp2c70, results in a more hydrophilic bile acid profile in rodents.[3][5] Notably, α-MCA and its taurine-conjugated derivative act as antagonists of the farnesoid X receptor (FXR), a key nuclear receptor regulating bile acid, lipid, and glucose homeostasis.[2][6] This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of α-MCA in rodents, with a focus on its interaction with FXR signaling and the gut microbiota. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Synthesis and Metabolism of this compound

The synthesis of α-MCA is a key distinguishing feature of bile acid metabolism in rodents compared to humans.[4] This process occurs in the liver and involves the enzymatic conversion of CDCA.

The Key Role of Cyp2c70

The primary enzyme responsible for the synthesis of α-MCA is Cyp2c70, a member of the cytochrome P450 family.[3][4][7] Cyp2c70 catalyzes the 6β-hydroxylation of CDCA to form α-MCA.[3] In mice lacking the Cyp2c gene cluster, including Cyp2c70, α-MCA and its derivatives are absent from the bile acid pool, leading to a more "human-like" bile acid profile with higher concentrations of CDCA.[3][8]

Synthesis Pathway

The synthesis of α-MCA is integrated into the classical bile acid synthesis pathway. Following the synthesis of CDCA from cholesterol, Cyp2c70 acts on CDCA to produce α-MCA.[9] This pathway is a significant contributor to the overall composition of the primary bile acid pool in rodents.[10]

Caption: Synthesis of this compound from Cholesterol.

Physiological Functions and Signaling Pathways

This compound and its metabolites exert significant physiological effects, primarily through the modulation of nuclear receptor signaling and interaction with the gut microbiota.

Antagonism of the Farnesoid X Receptor (FXR)

One of the most critical functions of α-MCA and its taurine (B1682933) conjugate, tauro-α-muricholic acid (T-α-MCA), is their role as antagonists of the farnesoid X receptor (FXR).[2][6] FXR is a key regulator of bile acid synthesis and transport.[3] While other primary bile acids like CDCA are potent FXR agonists, the antagonistic activity of muricholic acids in rodents creates a unique regulatory environment.[11] This antagonism can influence the expression of FXR target genes, such as the fibroblast growth factor 15 (FGF15), which is involved in the negative feedback regulation of bile acid synthesis.[6]

Caption: FXR Signaling Modulation by Bile Acids.

Interaction with Gut Microbiota

The gut microbiota plays a significant role in the metabolism of α-MCA.[6] In germ-free mice, levels of muricholic acids are dramatically elevated compared to conventionally raised mice.[6] The gut microbiota can deconjugate and further metabolize α-MCA into secondary bile acids.[12] This interplay between α-MCA and the gut microbiota has implications for host metabolism and signaling.[13]

Quantitative Data on this compound in Rodents

The concentration of α-MCA and its derivatives varies depending on the rodent species, tissue, and physiological state. The following tables summarize quantitative data from various studies.

Table 1: Bile Acid Composition in Wild-Type and Cyp2c-deficient Mice

| Bile Acid | Wild-Type (nmol/g tissue) | Cyp2c-/- (nmol/g tissue) | Fold Change |

| Liver | |||

| T-α-MCA | 1.2 ± 0.3 | Not Detected | - |

| T-β-MCA | 10.5 ± 2.1 | Not Detected | - |

| T-CDCA | 0.8 ± 0.2 | 15.6 ± 3.1 | +19.5 |

| Gallbladder | |||

| T-α-MCA | 35.4 ± 7.1 | Not Detected | - |

| T-β-MCA | 289.1 ± 57.8 | Not Detected | - |

| T-CDCA | 22.1 ± 4.4 | 432.5 ± 86.5 | +19.6 |

| Intestine | |||

| α-MCA | 0.9 ± 0.2 | Not Detected | - |

| β-MCA | 4.3 ± 0.9 | Not Detected | - |

| CDCA | 0.5 ± 0.1 | 8.7 ± 1.7 | +17.4 |

Data adapted from a study on Cyp2c-deficient mice.[8] Values are presented as mean ± SEM.

Table 2: Bile Acid Concentrations in Different Brain Regions of Mice

| Bile Acid | Hippocampus (pmol/mg) | Cortex (pmol/mg) |

| α-MCA | 0.015 ± 0.003 | 0.008 ± 0.002 |

| T-α-MCA + T-β-MCA | 0.045 ± 0.009 | 0.021 ± 0.004 |

Data adapted from a study on bile acid profiles in rodent brains.[14] Values are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-MCA.

Bile Acid Extraction from Mouse Liver and Serum

This protocol details the extraction of bile acids for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][15]

Materials:

-

Mouse liver tissue or serum

-

Methanol (B129727) (LC-MS grade)

-

Internal standards (e.g., deuterated bile acids)

-

0.05% Formic acid

-

Acetonitrile (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Procedure for Liver Tissue:

-

Homogenize approximately 25 mg of frozen liver tissue in 1 mL of methanol containing internal standards.

-

Vortex the homogenate for 10 minutes.[5]

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.[5]

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[5]

Procedure for Serum:

-

To 50 µL of serum, add 225 µL of cold methanol containing internal standards for protein precipitation.[10]

-

Vortex the samples and incubate at -20°C for 20 minutes.[10]

-

Centrifuge at 10,000 g for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a new tube and evaporate to dryness.[10]

-

Reconstitute the residue in 50 µL of methanol:water (50:50, v/v).[10]

Caption: Workflow for Bile Acid Extraction.

Quantification of Bile Acids by UPLC-MS/MS

This protocol outlines the parameters for the analysis of bile acid profiles using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.[10][16]

Instrumentation:

-

UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over a run time of approximately 20-25 minutes to elute the different bile acids.[10]

-

Injection Volume: 4 µL[10]

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.

Conclusion and Future Directions

This compound is a key determinant of the unique bile acid physiology in rodents. Its synthesis by Cyp2c70 and its role as an FXR antagonist have profound implications for metabolic regulation. The absence of α-MCA in humans underscores the importance of considering species differences when translating findings from rodent models to human physiology and disease. Future research should continue to explore the intricate interplay between muricholic acids, the gut microbiome, and host metabolism. The development of rodent models with "humanized" bile acid profiles, such as the Cyp2c70 knockout mouse, provides a valuable tool for dissecting the specific roles of different bile acid species in health and disease, and for the preclinical evaluation of therapeutic agents targeting bile acid signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muricholic acid - Wikipedia [en.wikipedia.org]

- 3. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyp2c-deficiency depletes muricholic acids and protects against high-fat diet-induced obesity in male mice but promotes liver damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bile Acid Profile Differs Between Brain Regions in Rodents and Is Disrupted in a Rodent Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of α-Muricholic Acid in Gut Microbiota Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-muricholic acid (α-MCA), a primary bile acid predominantly found in rodents, has emerged as a critical signaling molecule within the complex ecosystem of the gut.[1] Unlike the primary bile acids in humans, cholic acid and chenodeoxycholic acid, α-MCA and its derivatives exhibit unique regulatory functions, profoundly influencing host physiology through their interactions with the gut microbiota and host receptors. This technical guide provides an in-depth exploration of the multifaceted role of α-MCA in gut microbiota signaling, with a focus on its impact on host metabolism, immune responses, and pathogen defense. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and therapeutically target the intricate interplay between bile acids and the gut microbiome.

Data Presentation: Quantitative Insights into α-MCA's Bioactivity

The following tables summarize key quantitative data related to the biological activities of α-muricholic acid and its derivatives, providing a comparative overview for researchers.

Table 1: Farnesoid X Receptor (FXR) Antagonism by Muricholic Acids

| Compound | Receptor | Activity | IC50 (µM) | Species | Reference |

| Tauro-β-muricholic acid (TβMCA) | FXR | Antagonist | 40 | Mouse | [2] |

| α-Muricholic acid (α-MCA) | FXR | Antagonist | - | Mouse | [1][3] |

Table 2: Inhibition of Clostridium difficile Spore Germination by α-Muricholic Acid

| C. difficile Strain | Germinant | Inhibitor | Inhibitor Concentration (mM) | Effect | Reference |

| UK1 | Taurocholic acid (TA) | α-Muricholic acid | 1 | Inhibition of TA-mediated germination | |

| M68 | Taurocholic acid (TA) | α-Muricholic acid | 1 | Inhibition of TA-mediated germination |

Table 3: Relative Abundance of α-Muricholic Acid in Germ-Free vs. Conventional Mice

| Bile Acid Species | Condition | Location | Relative Abundance Change | Reference |

| α-Muricholic acid & its conjugates | Conventional vs. Germ-Free | Cecum | Dramatically reduced in conventional mice | [1][3] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving α-muricholic acid.

Figure 1: α-MCA as an antagonist in FXR signaling pathway.

Figure 2: Inhibition of C. difficile spore germination by α-MCA.

Figure 3: Experimental workflow for bile acid analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-MCA's role in gut microbiota signaling.

Quantification of α-Muricholic Acid in Fecal/Cecal Samples by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of bile acids in rodent fecal and intestinal contents.

a. Sample Preparation and Extraction:

-

Lyophilize fecal or cecal samples to dryness and record the dry weight.

-

Homogenize the dried sample in a suitable solvent, such as a mixture of ethanol (B145695) and water (e.g., 75% ethanol), often with the addition of an internal standard (e.g., deuterated bile acids).

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify and concentrate the bile acids. For SPE, a C18 cartridge is commonly used.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the different bile acid species.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and specificity.

-

MRM Transitions: Specific precursor-to-product ion transitions for α-MCA and other bile acids of interest are monitored.

-

c. Data Analysis:

-

Generate a standard curve using authentic α-MCA standards of known concentrations.

-

Quantify the concentration of α-MCA in the samples by comparing the peak areas to the standard curve, normalized to the internal standard.

-

Express the final concentration as nmol/g or µg/g of dry fecal/cecal weight.

Clostridium difficile Spore Germination Inhibition Assay

This protocol is based on established methods to assess the effect of bile acids on C. difficile spore germination.

a. Spore Preparation:

-

Culture C. difficile on a sporulation medium (e.g., BHIS agar) under anaerobic conditions for 5-7 days.

-

Harvest the spores and vegetative cells by scraping the agar (B569324) surface.

-

Purify the spores by repeated washing with sterile water and density gradient centrifugation (e.g., using sucrose (B13894) or Histodenz) to remove vegetative cells and debris.

-

Verify the purity of the spore preparation by phase-contrast microscopy.

b. Germination Assay:

-

Prepare a solution of the germinant, typically taurocholic acid (TA), in a germination buffer or rich medium (e.g., BHIS broth).

-

Prepare a solution of the inhibitor, α-MCA, at the desired concentration (e.g., 1 mM).

-

In a 96-well microplate, add the spore suspension to wells containing:

-

Germination buffer/medium alone (negative control).

-

Germinant (TA) (positive control).

-

Germinant (TA) + inhibitor (α-MCA).

-

-

Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours at 37°C. A decrease in OD600 indicates spore germination.

c. Data Analysis:

-

Plot the OD600 values over time for each condition.

-

Calculate the rate of germination from the linear portion of the curve.

-

Compare the germination rates in the presence and absence of α-MCA to determine its inhibitory effect.

In Vitro Farnesoid X Receptor (FXR) Reporter Assay

This protocol describes a cell-based assay to determine the antagonistic activity of α-MCA on FXR.

a. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

-

Co-transfect the cells with:

-

An expression vector for the FXR.

-

An expression vector for the Retinoid X Receptor (RXR), the heterodimeric partner of FXR.

-

A reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (FXRE).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

b. Assay Procedure:

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with:

-

Vehicle control (e.g., DMSO).

-

A known FXR agonist (e.g., GW4064 or CDCA) to induce a response.

-

The FXR agonist in the presence of varying concentrations of α-MCA.

-

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

c. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of α-MCA.

-

Calculate the IC50 value, which is the concentration of α-MCA that inhibits 50% of the maximal response induced by the FXR agonist.

Conclusion

This compound stands out as a key regulator in the intricate communication network between the gut microbiota and the host. Its ability to act as an FXR antagonist provides a mechanism for the gut microbiota to influence host bile acid, lipid, and glucose metabolism. Furthermore, its direct inhibitory effects on the germination of the opportunistic pathogen Clostridium difficile highlight its role in colonization resistance. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the multifaceted roles of α-MCA and other microbially-influenced bile acids. A deeper understanding of these signaling pathways will undoubtedly pave the way for novel therapeutic strategies targeting the gut microbiome for the treatment of metabolic and infectious diseases.

References

A Technical Guide to the Chemical Synthesis of alpha-Muricholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-muricholic acid (α-MCA), a primary bile acid in mice, is a significant antagonist of the farnesoid X receptor (FXR). This property makes it a valuable tool in metabolic research and a potential therapeutic agent for metabolic diseases. Unlike its natural biosynthesis from chenodeoxycholic acid (CDCA) via the enzyme Cyp2c70 in mice, the chemical synthesis of α-MCA presents a stereochemical challenge, specifically the introduction of the 6β-hydroxyl group. This guide provides an in-depth overview of a key chemical synthesis method for a stereoisomer of α-muricholic acid, offering detailed experimental protocols and a summary of quantitative data. Additionally, it outlines the signaling pathway through which α-MCA exerts its biological effects.

Chemical Synthesis of a 3α,6β,7α-Trihydroxy Cholestanoic Acid Analogue

A notable chemical synthesis route for a compound possessing the characteristic 3α,6β,7α-trihydroxy configuration of α-muricholic acid has been reported by Aggarwal et al. (1992). The synthesis commences with 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid and proceeds through a stereoselective epoxidation followed by cleavage of the resulting epoxide to introduce the desired hydroxyl groups at the C-6 and C-7 positions.

Experimental Protocol

The following protocol is based on the synthesis of 3α,6β,7α,12β-tetrahydroxy-5β-cholan-24-oic acid as described by Aggarwal et al. (1992), which shares the key stereochemistry with α-muricholic acid at positions 3, 6, and 7.

Step 1: Preparation of the Starting Material (3α,12β-dihydroxy-5β-chol-6-en-24-oic acid)

The starting material is prepared from 3α,12α-dihydroxy-5β-chol-6-en-24-oic acid 3-hemisuccinate via oxidation at the C-12 position, followed by reduction with potassium in tertiary amyl alcohol.

Step 2: Protection of Hydroxyl and Carboxyl Groups

The hydroxyl groups of 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid are protected by acetylation, and the carboxylic acid is converted to its methyl ester to prevent side reactions in the subsequent steps.

Step 3: α-Epoxidation

The ester diacetate of 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid is subjected to α-epoxidation using meta-chloroperbenzoic acid (m-CPBA). This step is crucial for establishing the stereochemistry of the subsequent hydroxyl group introductions.

Step 4: Epoxide Cleavage and Hydrolysis

The resulting epoxide is cleaved with acetic acid, leading to the formation of a diacetate with hydroxyl groups at the 6β and 7α positions. Subsequent alkaline hydrolysis removes the acetyl and methyl ester protecting groups to yield the final product, 3α,6β,7α,12β-tetrahydroxy-5β-cholan-24-oic acid.

Quantitative Data

The overall yield for the synthesis of 3α,6β,7α,12β-tetrahydroxy-5β-cholan-24-oic acid from the starting unsaturated bile acid was reported to be 25%[1].

Table 1: Summary of Overall Yield for the Synthesis of a 3α,6β,7α-Trihydroxy Cholestanoic Acid Analogue

| Synthetic Target | Starting Material | Key Reactions | Overall Yield (%) | Reference |

| 3α,6β,7α,12β-tetrahydroxy-5β-cholan-24-oic acid | 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid | α-Epoxidation, Epoxide Cleavage, Hydrolysis | 25 | Aggarwal et al. (1992)[1] |

Signaling Pathway of this compound as an FXR Antagonist

This compound functions as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. The antagonism of FXR by α-MCA disrupts the normal negative feedback loop that controls bile acid synthesis.

FXR Signaling Pathway

Under normal physiological conditions, bile acids bind to and activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, leading to the transcription of target genes. Key among these are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).

-

SHP: This protein inhibits the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are transcription factors essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

-

FGF19: Secreted from the intestine, FGF19 travels to the liver and binds to its receptor, FGFR4, which in turn also suppresses CYP7A1 expression.

By antagonizing FXR, α-muricholic acid prevents the induction of SHP and FGF19. This leads to the disinhibition of CYP7A1, resulting in an increased rate of bile acid synthesis.

Visualizations

Experimental Workflow for the Synthesis of a 3α,6β,7α-Trihydroxy Cholestanoic Acid Analogue

Caption: Synthetic workflow for a 3α,6β,7α-trihydroxy cholestanoic acid.

Signaling Pathway of this compound as an FXR Antagonist

References

An In-depth Technical Guide to α-Muricholic Acid and its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Muricholic acid (α-MCA) is a primary bile acid predominantly found in mice and other rodents. It is distinguished from human primary bile acids by the presence of a hydroxyl group at the 6β position. Synthesized in the liver from chenodeoxycholic acid (CDCA), α-MCA and its taurine-conjugated form, tauro-α-muricholic acid (T-α-MCA), are potent antagonists of the farnesoid X receptor (FXR). This antagonism plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. This technical guide provides a comprehensive overview of the core physiological functions of α-muricholic acid, detailing its mechanism of action, relevant quantitative data, and key experimental protocols for its study.

Introduction

Bile acids are increasingly recognized as critical signaling molecules that extend their physiological roles beyond lipid digestion. They modulate a variety of metabolic and inflammatory pathways, primarily through the activation of nuclear receptors, with the farnesoid X receptor (FXR) being a central regulator. In this context, α-muricholic acid (α-MCA) has emerged as a key endogenous antagonist of FXR, particularly in rodent models which are fundamental to preclinical research. Understanding the functions and mechanisms of α-MCA is therefore of significant interest for elucidating the role of FXR in health and disease, and for the development of novel therapeutics targeting metabolic and inflammatory disorders.

Biosynthesis and Metabolism of α-Muricholic Acid

α-MCA is a primary bile acid synthesized in the liver of mice. The key enzymatic step in its formation is the 6β-hydroxylation of chenodeoxycholic acid (CDCA), a reaction catalyzed by the cytochrome P450 enzyme, Cyp2c70.[1][2] This enzyme is highly expressed in the murine liver but absent in humans, which explains the species-specific difference in bile acid composition.[1]

Once synthesized, α-MCA can be conjugated with the amino acid taurine (B1682933) to form tauro-α-muricholic acid (T-α-MCA). This conjugation process increases its solubility and facilitates its secretion into bile. In the intestine, gut microbiota can deconjugate T-α-MCA back to α-MCA and further metabolize it into other secondary bile acids.[3]

Biosynthesis and Metabolism of alpha-Muricholic Acid.

Physiological Functions and Mechanism of Action

The primary physiological function of α-MCA and its taurine conjugate is the antagonism of the farnesoid X receptor (FXR).

FXR Antagonism

FXR is a nuclear receptor that acts as a sensor for bile acids. Upon activation by agonist bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on the promoter regions of target genes, thereby regulating their transcription.[4]

The antagonistic activity of α-MCA and its conjugates leads to the inhibition of FXR signaling, which has several downstream consequences:

-

Upregulation of Bile Acid Synthesis: By antagonizing FXR in the ileum, α-MCA prevents the induction of fibroblast growth factor 15 (FGF15; FGF19 in humans). FGF15 normally travels to the liver and represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Therefore, FXR antagonism by α-MCA leads to increased CYP7A1 expression and enhanced bile acid synthesis.[3][6]

-

Modulation of Lipid and Glucose Metabolism: Inhibition of intestinal FXR signaling by α-MCA and its derivatives has been shown to improve metabolic profiles in diet-induced obesity models. This includes reduced body weight gain, improved insulin (B600854) sensitivity, and decreased hepatic steatosis.[4]

-

Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory effects. Conversely, the antagonistic action of α-MCA can modulate inflammatory responses, although the context-dependent nature of these effects is still under investigation.

References

- 1. Chemical Synthesis of Uncommon Natural Bile Acids: The 9α-Hydroxy Derivatives of Chenodeoxycholic and Lithocholic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of gut FXR improves the metabolism of bile acids, intestinal barrier, and microbiota under cholestatic condition caused by GCDCA in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Muricholic Acid: A Technical Guide to its Natural Sources, Isolation, and Role as a Farnesoid X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-muricholic acid (α-MCA), a primary bile acid predominantly found in rodents. This document details its natural sources, provides in-depth protocols for its isolation and quantification, and explores its significant role as an antagonist of the Farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

Natural Sources of this compound

This compound is a major constituent of the bile acid pool in mice and rats, making these rodents the primary natural source for its study and isolation.[1][2] It is considered a primary bile acid in these species, synthesized in the liver from chenodeoxycholic acid (CDCA) through the action of the enzyme cytochrome P450 2c70 (Cyp2c70).[1] While abundant in rodents, α-MCA is found only in trace amounts in human urine.[1] In germ-free mice, the three major bile acids are cholic acid, α-muricholic acid, and β-muricholic acid.[1]

Quantitative Data on this compound Levels

The concentration of α-MCA and its conjugates can vary significantly depending on the biological matrix, diet, and the gut microbiota composition of the animal. Below is a summary of reported concentrations in various mouse samples.

| Biological Matrix | Mouse Model/Condition | Concentration of α-Muricholic Acid and its Conjugates | Reference |

| Liver | C57BL/6 Mice (fed 0.3% and 1% cholic acid) | Decreased levels of αMCA and Tauro-α-muricholic acid (T-αMCA) | [3] |

| Serum | C57BL/6 Mice (fed 0.3% and 1% cholic acid) | No significant change in αMCA levels | [3] |

| Liver | C57BL/6 Mice | Tauro-muricholic acids and taurocholic acid constitute >90% of total bile acids. | [4] |

| Bile | C57BL/6 Mice | Tauro-muricholic acids and taurocholic acid constitute >90% of total bile acids. | [4] |

| Plasma | C57BL/6 Mice | Liver concentrations are ~300-fold higher than in plasma. | [4] |

| Feces | Germ-free male mice (7-month-old) | One of the major bile acids alongside cholic acid and β-muricholic acid. | [2] |

| Feces | High-fat diet-fed mice with soybean protein isolate | Greatly reduced compared to high-fat diet controls. | [2] |

| Serum | Chimeric mice with humanized liver (RI > 80%) | Significantly higher total bile acid concentrations compared to host mice. | [5] |

Experimental Protocols for Isolation and Quantification

The following protocols provide detailed methodologies for the extraction and quantification of α-MCA from various murine tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol 1: Bile Acid Extraction from Mouse Liver

This protocol details the extraction of bile acids from mouse liver tissue for LC-MS/MS analysis.

Materials:

-

Frozen murine liver tissue

-

Isopropanol (B130326) (IPA) or Hexane (B92381):IPA (50:50 v/v)

-

1.0 mm silica (B1680970) beads

-

2.0 mL screw-capped homogenization tubes

-

Tissue homogenizer (e.g., Precellys 24)

-

Centrifuge

-

Acetonitrile (B52724):Water (50:50 v/v)

-

Internal standards (e.g., deuterated bile acids)

Procedure:

-

Weigh 50-55 mg of frozen murine liver tissue into a 2.0 mL screw-capped homogenization tube. Perform extractions in triplicate.

-

Add 1.5 mL of isopropanol (IPA) or a 50:50 (v/v) mixture of hexane and IPA to the tissue.

-

Add approximately 15-20 1.0 mm silica beads to each tube.

-

Homogenize the samples for 30 seconds at 6500 rpm using a Precellys 24 tissue homogenizer. Repeat the homogenization cycle two more times, with a 2-3 minute interval on ice between each cycle.

-

Centrifuge the homogenates at 18,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness using a vacuum centrifuge.

-

Reconstitute the dried extract in 400 µL of a 50:50 (v/v) solution of acetonitrile and water containing an appropriate internal standard.

-

Vortex the samples and then centrifuge at 18,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: Bile Acid Extraction from Mouse Bile

This protocol is for the extraction of bile acids from mouse bile.

Materials:

-

Mouse bile

-

Methanol:water (1:1, v/v) solution with internal standards

-

Vortex mixer

-

Centrifuge

Procedure:

-

Dilute the collected mouse bile 1000-fold with ultrapure water.

-

Mix 20 μL of the diluted bile with 60 μL of a 1:1 (v/v) methanol:water solution containing a mixture of internal standards.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,200 rpm for 10 minutes at 4°C.

-

Transfer 60 μL of the supernatant for LC-MS/MS analysis.

-

For bile samples with high concentrations of specific bile acids, a further 50-fold dilution may be necessary to fall within the linear range of the calibration curve.[6]

LC-MS/MS Analysis Conditions

-

Chromatographic Separation: Utilize a reverse-phase C18 column.

-

Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of α-MCA and its conjugates.

Signaling Pathway and Experimental Workflows

This compound as an FXR Antagonist

This compound and its taurine (B1682933) conjugate (T-αMCA) act as antagonists of the Farnesoid X Receptor (FXR).[7][8][9] FXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport. When activated by agonist bile acids (like CDCA and cholic acid), FXR initiates a negative feedback loop to suppress bile acid production. As an antagonist, α-MCA binds to FXR but does not activate it, thereby inhibiting this negative feedback mechanism. This can lead to an increase in the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[10][11]

Caption: Antagonistic action of α-MCA on the FXR signaling pathway.

Experimental Workflow for Bile Acid Analysis

The general workflow for the analysis of α-MCA and other bile acids from biological samples involves sample collection, extraction, and subsequent analysis by LC-MS/MS.

Caption: General experimental workflow for bile acid analysis.

Conclusion

This compound is a key bile acid in rodent models, distinguished by its role as an antagonist of the Farnesoid X Receptor. Understanding its natural distribution and mastering the techniques for its isolation and quantification are crucial for researchers investigating bile acid metabolism, liver diseases, and metabolic disorders. The protocols and information provided in this guide offer a solid foundation for scientists and drug development professionals to further explore the therapeutic potential of modulating the FXR signaling pathway.

References

- 1. Muricholic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Bile Acid Concentrations in Chimeric Mice Transplanted with Different Replacement Indexes of Human Hepatocytes [jstage.jst.go.jp]

- 6. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pivotal Role of α-Muricholic Acid at the Host-Microbiota Interface

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-muricholic acid (α-MCA), a primary bile acid unique to murine species, is emerging as a critical signaling molecule that mediates complex interactions between the host and its gut microbiota. While absent in humans, the study of α-MCA provides invaluable insights into the fundamental mechanisms governing gut homeostasis, pathogen defense, and metabolic regulation. This technical guide elucidates the multifaceted role of α-MCA, focusing on its direct antimicrobial activity against pathogens like Clostridium difficile and its nuanced modulation of host nuclear and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR). By antagonizing FXR, α-MCA influences the enterohepatic feedback loop that controls bile acid synthesis, a process heavily dependent on the metabolic activity of the gut microbiota. This document provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways, offering a foundational resource for researchers in microbiology, gastroenterology, and pharmacology.

Introduction: Bile Acids and the Muricholic Acid Family

Bile acids are cholesterol-derived amphipathic molecules synthesized in the liver that facilitate lipid digestion and absorption.[1] Beyond this classical function, they are now recognized as potent signaling molecules that regulate their own synthesis and influence glucose, lipid, and energy metabolism through dedicated receptors like FXR and TGR5.[2][3] Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, are conjugated in the liver and secreted into the gut.[4] There, they are subject to extensive metabolism by the gut microbiota, leading to the formation of secondary bile acids.[1][2]

Mice possess a distinct primary bile acid profile that includes α- and β-muricholic acids (MCAs), which are 6β-hydroxylated derivatives of CDCA.[5][6][7] This fundamental difference in the bile acid pool between mice and humans is a critical consideration in translational research.[8] α-MCA, in particular, exhibits unique biological activities that position it as a key mediator of host-bacterial crosstalk.

Direct Antimicrobial Activity: Inhibition of Clostridium difficile

One of the most direct and significant interactions of α-MCA with a gut bacterium is its potent inhibition of Clostridium difficile. This opportunistic pathogen relies on bile acids, specifically taurocholic acid (TCA), to trigger spore germination, a critical first step in establishing infection.[5][9] α-MCA has been shown to competitively inhibit this process and hinder the growth of vegetative C. difficile cells.[9][10]

Quantitative Data on C. difficile Inhibition

The inhibitory effects of α-MCA on C. difficile spore germination have been quantified, demonstrating a competitive inhibition mechanism against the germinant taurocholic acid (TCA).

| Parameter | Condition | Value | Strain | Reference |

| Apparent Km for TCA | TCA alone | 1.8 mM | C. difficile UK1 | [10] |

| Apparent Km for TCA | TCA + 1 mM α-MCA | 5.9 mM | C. difficile UK1 | [10] |

| Apparent Km for TCA | TCA alone | 2.5 mM | C. difficile M68 | [10] |

| Apparent Km for TCA | TCA + 1 mM α-MCA | 6.7 mM | C. difficile M68 | [10] |

Table 1: Quantitative analysis of α-muricholic acid's inhibitory effect on taurocholic acid (TCA)-mediated C. difficile spore germination. The increase in the apparent Km for TCA in the presence of α-MCA indicates competitive inhibition.

Experimental Protocol: C. difficile Spore Germination Assay

The following protocol outlines the methodology used to assess the impact of α-MCA on C. difficile spore germination.

-

Spore Preparation: C. difficile strains (e.g., UK1, M68) are grown on solid media and harvested. Spores are purified by density gradient centrifugation to ensure a pure preparation, free of vegetative cells.

-

Germination Medium: A complex medium (e.g., BHIS) is prepared. For experimental conditions, it is supplemented with a primary germinant, taurocholic acid (TCA), at various concentrations (e.g., 0-50 mM).

-

Inhibitor Addition: For inhibitor studies, the germination medium is also supplemented with a fixed concentration of α-muricholic acid (e.g., 1 mM).

-

Assay Execution: Purified spores are added to the prepared media in a 96-well plate. The optical density at 600 nm (OD600) is monitored every few minutes at 37°C. A decrease in OD600 signifies spore germination.

-

Data Analysis: The rate of germination (v) is calculated from the change in OD600 over time. To determine the mechanism of inhibition, a Lineweaver-Burk plot (1/v versus 1/[TCA]) is generated to calculate the apparent Km and Vmax in the presence and absence of the inhibitor.[10]

Visualization: Workflow for C. difficile Germination Assay

Modulation of Host Signaling: The FXR-FGF15 Axis

Beyond direct antimicrobial effects, α-MCA and its taurine-conjugated form (T-α-MCA) are key modulators of host metabolism through their interaction with the Farnesoid X Receptor (FXR).[11][12] Unlike other primary bile acids such as CDCA which are potent FXR agonists, muricholic acids act as natural FXR antagonists.[11][13][14]

Mechanism of FXR Antagonism

The gut microbiota plays a profound role in this signaling axis. In germ-free mice, levels of T-α-MCA and T-β-MCA are high. These molecules antagonize FXR in the enterocytes of the ileum.[4][11] FXR activation normally induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), a hormone that travels to the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][11] By antagonizing FXR, T-α/β-MCA prevents FGF15 induction, leading to increased CYP7A1 expression and a larger bile acid pool.

Conversely, a conventional gut microbiota actively deconjugates and metabolizes muricholic acids, reducing the concentration of these FXR antagonists in the ileum.[11] This alleviates the inhibition on FXR, allowing for normal FGF15 signaling and the subsequent feedback inhibition of bile acid synthesis in the liver.[11][12]

Quantitative Data on Microbiota-Dependent Gene Expression

The presence or absence of gut microbiota dramatically alters the expression of key genes in the FXR-FGF15 signaling pathway.

| Gene | Host Tissue | Condition | Expression Change | Reference |

| Fgf15 | Ileum | Germ-Free vs. Conventional | Down-regulated | [11] |

| Cyp7a1 | Liver | Germ-Free vs. Conventional | Up-regulated | [11] |

Table 2: Relative gene expression changes in germ-free (GF) mice compared to conventionally raised (CONV-R) mice, highlighting the microbiota's role in regulating the FXR-FGF15 axis. The high levels of MCA in GF mice lead to FXR antagonism, reduced Fgf15, and consequently increased Cyp7a1 expression.

Visualization: α-MCA and FXR Signaling Pathway

Broader Metabolic Implications and TGR5 Signaling

The influence of muricholic acids extends to other metabolic pathways, including those mediated by the G protein-coupled bile acid receptor, TGR5. TGR5 activation is linked to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose tolerance.[2][15] While the primary TGR5 agonists are secondary bile acids, some studies suggest that muricholic acids, particularly the secondary metabolite ω-muricholic acid, can participate in activating TGR5 to regulate postprandial GLP-1 response.[15] This area is an active field of research, but it underscores the broad signaling potential of the murine-specific bile acid pool.

Summary and Implications for Drug Development

This compound stands out as a pleiotropic signaling molecule at the nexus of host-microbiota communication. Its study reveals fundamental biological principles with significant therapeutic implications:

-

Direct Pathogen Inhibition: α-MCA's ability to inhibit C. difficile germination highlights a natural defense mechanism conferred by the host's unique bile acid profile. This presents an opportunity to develop non-antibiotic-based therapeutics for preventing or treating C. difficile infection, potentially using α-MCA analogs.[9]

-

Targeted FXR Modulation: The characterization of T-α/β-MCAs as natural FXR antagonists provides a blueprint for designing gut-restricted FXR modulators.[11][12] Antagonizing intestinal FXR has been shown in some models to prevent diet-induced obesity and improve metabolic parameters, making this a promising avenue for treating metabolic syndrome and NAFLD.[7]

-

Translational Challenges: The absence of muricholic acids in humans is a critical factor.[8] Drug development professionals must be cautious when extrapolating metabolic data from mouse models to human physiology. However, these differences also provide a unique opportunity to understand the specific roles of different bile acid species and to develop targeted therapies that can replicate the beneficial effects of molecules like α-MCA in humans.

References

- 1. jjgastro.com [jjgastro.com]

- 2. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]